4-Dodecylpyridine

Descripción general

Descripción

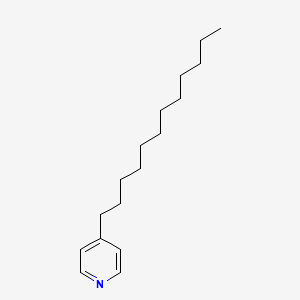

4-Dodecylpyridine is an organic compound that belongs to the class of alkylpyridines. It is characterized by a pyridine ring substituted with a dodecyl (twelve-carbon) chain at the fourth position. This compound is known for its amphiphilic nature, making it useful in various applications, particularly in the field of surfactants and emulsifiers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Dodecylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with a dodecyl halide (such as dodecyl bromide) in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 4-Dodecylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Dodecylpyridine and its derivatives have been explored for their potential therapeutic applications. Notably, compounds containing the 4-(N-dodecyl) pyridinium moiety have demonstrated significant biological activities:

- Calcium Channel Blocking : Research indicates that this compound derivatives exhibit calcium channel blocking properties, making them potential candidates for treating cardiovascular diseases. The structure-activity relationship (SAR) studies suggest that modifications to the alkyl chain can enhance their efficacy as calcium channel blockers .

- Antioxidant Activity : These compounds also show antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Studies have reported that this compound derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antimicrobial agents in pharmaceuticals .

Surfactant Technology

This compound is classified as a cationic surfactant and has several applications in the field of surfactant technology:

- Catanionic Surfactants : The compound can form catanionic surfactants when combined with anionic surfactants. These mixtures are utilized in various applications due to their enhanced surface activity and stability compared to conventional surfactants .

- Biodegradable Surfactants : Quaternary pyridinium salts, including this compound, are known for their biodegradability and are often referred to as "cleavable surfactants." This property is advantageous in developing environmentally friendly cleaning agents and personal care products .

- Applications in Cosmetics and Pharmaceuticals : The surfactant properties of this compound make it suitable for use in cosmetics and pharmaceutical formulations, where they improve solubilization and stability of active ingredients .

Nanotechnology

Recent studies have highlighted the role of this compound in nanotechnology:

- Nanostructure Formation : The compound has been shown to facilitate the formation of nanostructures, which can be used in drug delivery systems. These nanostructures enhance the bioavailability and efficacy of therapeutic agents by improving their solubility and stability .

- Gene Delivery Applications : Due to its cationic nature, this compound is being investigated for its potential in non-viral gene delivery systems. Its ability to interact with nucleic acids makes it a promising candidate for developing efficient gene carriers .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-dodecylpyridine is largely attributed to its amphiphilic nature. The dodecyl chain interacts with hydrophobic environments, while the pyridine ring can engage in various chemical interactions. This dual functionality allows it to stabilize emulsions, solubilize hydrophobic compounds, and interact with biological membranes.

Molecular Targets and Pathways: In biological systems, this compound can interact with lipid bilayers, altering membrane fluidity and permeability. It can also form complexes with proteins, affecting their structure and function.

Comparación Con Compuestos Similares

4-Decylpyridine: Similar structure but with a shorter alkyl chain.

4-Tetradecylpyridine: Similar structure but with a longer alkyl chain.

4-Dodecylpyridinium Bromide: A quaternary ammonium salt derivative.

Comparison: 4-Dodecylpyridine is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and emulsifier compared to its shorter or longer chain analogs.

Actividad Biológica

4-Dodecylpyridine is a derivative of pyridine that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of properties that make it a subject of interest in various therapeutic applications, including its role as a calcium channel blocker, antioxidant, and potential anticancer agent.

Chemical Structure and Properties

This compound belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. The presence of the long alkyl chain (dodecyl) significantly influences its hydrophobicity and interaction with biological membranes, enhancing its ability to penetrate cellular structures.

Calcium Channel Blocking Activity

Research has demonstrated that this compound derivatives exhibit notable calcium channel blocking properties. Specifically, studies indicate that these compounds can inhibit calcium influx in various cell types, including neuroblastoma SH-SY5Y and vascular smooth muscle A7R5 cells. The IC50 values for these activities range from approximately 0.6 µM to 14 µM, suggesting potent effects on calcium channels critical for cellular signaling and contraction .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. Compounds within this class have shown significant radical-scavenging activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and potential applications in treating neurodegenerative diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines, including human fibrosarcoma (HT-1080) and mouse hepatocarcinoma (MH-22A). The length of the alkyl chain at the nitrogen atom has been correlated with increased cytotoxicity, highlighting structure-activity relationships that are critical for drug design .

Summary of Research Findings

| Activity | Cell Line/Model | IC50/LD50 | Notes |

|---|---|---|---|

| Calcium Channel Blocking | SH-SY5Y | 5–14 µM | Effective in neuroblastoma cells |

| A7R5 | 0.6–0.7 µM | Targets vascular smooth muscle calcium channels | |

| Antioxidant | Various | Not specified | Demonstrated radical-scavenging activity |

| Cytotoxicity | HT-1080 | LD50 values predicted | Correlation with alkyl chain length |

| MH-22A | LD50 values predicted | Structure-activity relationship established |

Case Studies

- Neuroprotection in Alzheimer's Disease Models : In transgenic mouse models of Alzheimer's disease, this compound demonstrated memory-improving effects by blocking neuronal calcium channels and enhancing synaptic function. This suggests potential therapeutic applications in cognitive disorders .

- Antimicrobial Activity : The compound has also been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity is attributed to its ability to disrupt microbial membranes due to its hydrophobic nature .

Propiedades

IUPAC Name |

4-dodecylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17/h13-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZKYRYEWBZUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.